molecular formula C13H10N6O B8681506 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide

Cat. No.: B8681506
M. Wt: 266.26 g/mol
InChI Key: BYXWKYASLJVJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide typically involves multi-step synthetic routes. One common method includes the formation of the pyrimidine ring followed by the introduction of the triazole moiety. The synthesis may start with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve the cyclization with triazole precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-pyrimidine hybrids and derivatives, such as:

Uniqueness

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of pyrimidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over other similar compounds in terms of efficacy and selectivity .

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(18-19-8-16-17-9-19)11-6-14-12(15-7-11)10-4-2-1-3-5-10/h1-9H,(H,18,20)

InChI Key

BYXWKYASLJVJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NN3C=NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-pyrimidine-5-carboxylic acid (300 mg, 1.5 mmol) in DCM (10 mL) is added 1-[3-(dimethylamino)propyl-3-ethylcarbodiimide (316 mg, 1.65 mmol) and N-hydroxybenzotriazole (223 mg, 1.65 mmol) at rt and the mixture is stirred for 10 min. 4-Amino-4H-1,2,4-triazole (252 mg, 3 mmol) is added and the mixture is stirred at rt for 3 days. The resulting precipitate is filtered, washed with DCM and water, and dried in vacuum oven at 40° C. overnight to afford 2-phenyl-pyrimidine-5-carboxylic acid [1,2,4]triazol-4-ylamide (270 mg) as a solid. MS: 267 (M+H); 1H NMR (300 MHz, DMSO): δ=7.59 (m, 3H), 8.50 (d, 2H), 8.84 (s, 2H), 9.36 (s, 2H). IC50=262.5 nM.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two

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